molecular formula C13H11F3N2O B13097157 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile CAS No. 1600498-51-8

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile

Cat. No.: B13097157
CAS No.: 1600498-51-8
M. Wt: 268.23 g/mol
InChI Key: RQUGUNDXADMRRF-UHFFFAOYSA-N
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Description

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C13H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclohexane ring bearing a nitrile and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with cyclohexanone in the presence of a suitable catalyst to form an intermediate, which is then subjected to further reactions to introduce the nitrile group and complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl groups, such as:

  • 4-Oxo-1-(6-(trifluoromethyl)pyridin-2-yl)cyclohexanecarbonitrile
  • 4-Oxo-1-(5-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile

Uniqueness

The uniqueness of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile lies in its specific substitution pattern and the presence of both a nitrile and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1600498-51-8

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

4-oxo-1-[6-(trifluoromethyl)pyridin-3-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)11-2-1-9(7-18-11)12(8-17)5-3-10(19)4-6-12/h1-2,7H,3-6H2

InChI Key

RQUGUNDXADMRRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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